![molecular formula C8H6FN B1315292 3-Ethynyl-4-fluoroaniline CAS No. 77123-60-5](/img/structure/B1315292.png)
3-Ethynyl-4-fluoroaniline
Overview
Description
3-Ethynyl-4-fluoroaniline is an organic compound with the molecular formula C8H6FN It is characterized by the presence of an ethynyl group (-C≡CH) and a fluoro group (-F) attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethynyl-4-fluoroaniline can be synthesized using 3-bromo-4-fluoronitrobenzene as a starting material. . The reaction conditions typically involve the use of tetra-triphenylphosphine palladium as a catalyst and an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-4-fluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Oxidation and Reduction Reactions: The aniline group can undergo oxidation to form nitroso or nitro derivatives, and reduction reactions can modify the ethynyl group.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to form carbon-carbon bonds.
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate, used for oxidation reactions.
Major Products Formed
Substituted Anilines: Formed from substitution reactions.
Coupled Products: Formed from coupling reactions involving the ethynyl group.
Oxidized Derivatives: Formed from oxidation reactions of the aniline group.
Scientific Research Applications
Chemical Synthesis
3-Ethynyl-4-fluoroaniline serves as a vital building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various coupling reactions. The ethynyl group acts as a nucleophile, facilitating carbon-carbon bond formation, while the fluoro group enhances the compound's reactivity and stability, making it an essential intermediate in synthetic pathways.
Medicinal Applications
The compound has garnered attention for its potential role in pharmaceuticals. Specifically, it is being investigated as an intermediate in the synthesis of cancer-targeting therapeutics. Research indicates that compounds derived from this compound may inhibit tumor growth by targeting specific receptors involved in cancer cell proliferation .
Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit dose-dependent cytotoxicity against various cancer cell lines. For instance, one study reported a significant reduction in cell viability in breast cancer cells treated with these compounds . This highlights the compound's potential as a lead structure for developing novel anticancer agents.
Industrial Applications
Beyond its role in academia and medicine, this compound is utilized in the production of specialty chemicals and materials with tailored properties. Its unique functional groups allow for modifications that can enhance material characteristics such as thermal stability and chemical resistance, making it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 3-ethynyl-4-fluoroaniline depends on its specific application. In coupling reactions, the ethynyl group acts as a nucleophile, participating in the formation of carbon-carbon bonds. The fluoro group can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethynyl-1-fluoro-4-nitrobenzene
- 1-Ethynyl-2,4-difluorobenzene
- 1,4-Diethynyl-2-fluorobenzene
- 1-Ethynyl-2-fluorobenzene
Uniqueness
3-Ethynyl-4-fluoroaniline is unique due to the specific positioning of the ethynyl and fluoro groups on the aniline ring. This unique structure imparts distinct reactivity and properties, making it a valuable compound in synthetic chemistry and various research applications.
Biological Activity
Chemical Structure and Properties
3-Ethynyl-4-fluoroaniline has the molecular formula C_8H_6FN and a CAS number of 77123-60-5. Its structure features a fluorine atom at the para position (4-position) of the aniline ring and an ethynyl group (-C≡CH) at the meta position (3-position). This unique arrangement influences its electronic properties and reactivity, which could be advantageous in various scientific applications.
Synthesis Methods
The synthesis of this compound can be accomplished through several methods. One notable approach involves the reaction of 4-fluoroaniline with trimethylsilylacetylene in the presence of a palladium catalyst, followed by deprotection using tetrabutylammonium fluoride. This method is characterized by its simplicity, mild reaction conditions, and high yield .
Biological Activity Overview
While direct studies on this compound are scarce, its structural similarity to other fluoroanilines suggests potential interactions with biological systems. The following points summarize its potential biological activities:
- Toxicity Studies : Related compounds such as 4-fluoroaniline have been studied for their toxicity effects on organisms like earthworms. These studies indicate that fluorinated compounds can affect metabolic pathways due to enhanced lipophilicity, potentially influencing absorption and distribution within biological systems .
- Antiparasitic Activity : In a study evaluating compounds for efficacy against Toxoplasma gondii, this compound was included in bioassays where it was administered to mice. The results indicated that while specific efficacy data for this compound were not detailed, its inclusion suggests potential antiparasitic properties .
Comparative Analysis with Related Compounds
To better understand the biological implications of this compound, it is useful to compare it with other related compounds. The following table summarizes key findings from studies involving structurally similar compounds:
Case Studies and Research Findings
- Toxicity Assessment : A study on the metabolic fate of 4-fluoroaniline indicated significant urinary metabolites resulting from hydroxylation processes. Similar metabolic pathways may be expected for this compound due to its structural characteristics .
- Antiparasitic Efficacy : In vivo bioassays involving compounds similar to this compound showed promise against Toxoplasma gondii, suggesting that further research could elucidate its potential as an antiparasitic agent .
- Cancer Research : Although not directly tested, the compound's structural features may lend themselves to applications in cancer therapeutics, similar to other derivatives that have shown antiproliferative effects against various tumor cell lines .
Properties
IUPAC Name |
3-ethynyl-4-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMVCSBQJWRQNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506904 | |
Record name | 3-Ethynyl-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77123-60-5 | |
Record name | 3-Ethynyl-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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